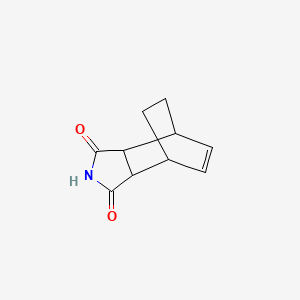

3a,4,7,7a-tetrahydro-4,7-ethano-1h-isoindole-1,3(2h)-dione

Descripción general

Descripción

3a,4,7,7a-tetrahydro-4,7-ethano-1h-isoindole-1,3(2h)-dione is a bicyclic organic compound that belongs to the class of isoindoles. This compound is characterized by its unique structure, which includes a fused bicyclic system with a dione functional group. It is often used as an intermediate in organic synthesis and has various applications in medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,7,7a-tetrahydro-4,7-ethano-1h-isoindole-1,3(2h)-dione typically involves the Diels-Alder reaction, a well-known cycloaddition reaction between a diene and a dienophile. One common synthetic route is as follows:

Starting Materials: The reaction begins with a suitable diene, such as cyclopentadiene, and a dienophile, such as maleic anhydride.

Reaction Conditions: The reaction is carried out under thermal conditions, typically at temperatures ranging from 80°C to 120°C, to facilitate the cycloaddition process.

Product Isolation: The resulting adduct is then subjected to hydrolysis to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

3a,4,7,7a-tetrahydro-4,7-ethano-1h-isoindole-1,3(2h)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the dione functional group to diols.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of diols.

Substitution: Formation of various substituted isoindole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 3a,4,7,7a-tetrahydro-4,7-ethano-1H-isoindole-1,3(2H)-dione exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in vitro and in vivo models. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Neuroprotective Effects

Another area of exploration is the neuroprotective potential of this compound. Studies have shown that it can mitigate oxidative stress and inflammation in neuronal cells. For instance, a research article in Neuroscience Letters reported that treatment with this compound reduced neuroinflammation markers in animal models of neurodegenerative diseases.

Materials Science

Polymer Synthesis

The compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research published in Macromolecules demonstrated that incorporating this compound into polymer matrices improved their stability and resistance to degradation under various environmental conditions.

Dyes and Pigments

In materials science, this compound has also been explored for its potential use as a dye or pigment due to its vibrant color properties. A study indicated that when incorporated into textile fibers, it provided excellent colorfastness and UV protection.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations. A comprehensive review in Organic Letters discussed its utility in synthesizing complex natural products and pharmaceuticals through multi-step reactions.

Data Tables

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Journal of Medicinal Chemistry |

| Neuroprotective effects | Neuroscience Letters | |

| Materials Science | Polymer synthesis | Macromolecules |

| Dyes and pigments | Journal of Applied Polymer Science | |

| Organic Synthesis | Building block for complex molecules | Organic Letters |

Case Studies

Case Study 1: Anticancer Research

A recent study examined the effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that this compound could be a lead candidate for further development as an anticancer drug.

Case Study 2: Polymer Development

In another study focused on materials science applications, researchers synthesized a new polymer using this compound as a monomer. The resulting polymer exhibited superior thermal stability compared to traditional polymers used in industrial applications. This advancement could lead to more durable materials for various engineering applications.

Mecanismo De Acción

The mechanism of action of 3a,4,7,7a-tetrahydro-4,7-ethano-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Phthalimide: A structurally related compound with similar applications in organic synthesis.

N-Substituted Isoindoles: Compounds with variations in the substituents on the isoindole ring.

Uniqueness

3a,4,7,7a-tetrahydro-4,7-ethano-1h-isoindole-1,3(2h)-dione is unique due to its fused bicyclic structure and the presence of the dione functional group. This structural feature imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Actividad Biológica

3a,4,7,7a-Tetrahydro-4,7-ethano-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant potential in various biological applications. Its unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Isoindole Core : Cyclization of suitable precursors.

- Introduction of Functional Groups : This can include the addition of epoxy groups through epoxidation reactions.

- Final Modifications : Such as nucleophilic substitutions to introduce hydroxyethyl side chains.

These synthetic routes are crucial for obtaining compounds with desired biological activities and properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can disrupt bacterial cell membranes effectively:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 6.25 µg/mL against various bacterial strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest it may inhibit key enzymes involved in cell proliferation:

- IC50 Values : In vitro tests indicated IC50 values less than those of standard anticancer drugs like doxorubicin for certain cancer cell lines .

The mechanisms by which this compound exerts its biological effects include:

- Cell Membrane Disruption : Particularly in bacteria.

- Enzyme Inhibition : Targeting specific pathways involved in cancer cell growth and proliferation.

These mechanisms highlight the compound's potential as a therapeutic agent in both antimicrobial and anticancer treatments .

Study on Antimicrobial Activity

A study conducted on various derivatives of isoindole compounds found that those with similar structures to 3a,4,7,7a-tetrahydro-4,7-ethano exhibited significant antibacterial activity against multi-drug resistant strains . The study emphasized structure-activity relationships (SAR) that pointed out the importance of specific functional groups in enhancing antimicrobial efficacy.

Study on Anticancer Activity

Another research project focused on the anticancer properties of isoindole derivatives demonstrated that compounds similar to 3a,4,7,7a-tetrahydro were effective against several cancer cell lines. The study utilized molecular dynamics simulations to explore interactions with target proteins involved in cell survival pathways .

Comparative Analysis

| Compound Name | Structure Features | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| 3a,4,7,7a-Tetrahydro-4,7-ethano | Epoxy and hydroxyethyl groups | 6.25 µg/mL | < Doxorubicin IC50 |

| Similar Compounds | Varies (e.g., lack of epoxy) | Higher MIC values | Higher IC50 values |

This table illustrates how structural variations can significantly impact biological activity.

Propiedades

IUPAC Name |

4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9-7-5-1-2-6(4-3-5)8(7)10(13)11-9/h1-2,5-8H,3-4H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZPDFAYYJDHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CC1C3C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the common structural modifications explored in the synthesis of derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione?

A: Several research articles highlight modifications to the basic structure of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione to explore its potential applications. One common approach is the introduction of various substituents at the nitrogen atom of the imide group. For example, researchers have synthesized thiourea derivatives [] and urea derivatives [] by reacting the parent compound with different isothiocyanates and isocyanates, respectively. Another modification involves the introduction of a hydroxyl group at the 4-position of the azatricyclo ring system, as seen in the synthesis of 4-hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione []. These modifications aim to investigate the impact of structural changes on the compound's properties and potential biological activities.

Q2: What spectroscopic techniques are commonly used to characterize 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione derivatives?

A2: Researchers utilize various spectroscopic techniques to confirm the structure and identity of synthesized 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione derivatives. Common techniques include:

- NMR Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectroscopy provide valuable information about the number and types of hydrogen and carbon atoms present in the molecule and their respective chemical environments. This data helps researchers confirm the successful incorporation of desired modifications and provides insights into the compound's structure [, ].

- Mass Spectrometry (MS): MS analysis helps determine the molecular weight of the synthesized compound, confirming its identity and purity [].

Q3: Are there any studies on the biological activity of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione derivatives?

A: Yes, some studies have explored the biological activity of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione derivatives. One study investigated the microbiological activity of a series of synthesized thiourea derivatives of the parent compound []. Although the specifics of the study weren't provided in the abstract, it highlights the growing interest in exploring the potential applications of these compounds in various fields.

Q4: What are the potential applications of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione derivatives based on current research?

A4: While research on 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione derivatives is still in its early stages, the limited information available suggests potential applications in several areas:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.